
1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate, also known as PPOB, is a chemical compound that has been studied for its potential applications in scientific research. PPOB is a derivative of benzoic acid and is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate is not fully understood, but it is believed to act through the inhibition of the NF-κB pathway. This pathway is involved in the regulation of inflammation and is known to be activated in various disease states. By inhibiting this pathway, 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate may be able to reduce inflammation and protect against neurodegeneration.
Biochemical and Physiological Effects:
1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has been shown to have anti-inflammatory effects in various cell and animal models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the activation of inflammatory cells such as macrophages. 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in the brain, as well as improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate is its potential as a therapeutic agent for inflammatory and neurodegenerative diseases. Its anti-inflammatory and neuroprotective properties make it a promising candidate for further research. However, one limitation of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate research. One area of interest is the development of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate's potential as a therapeutic agent for other diseases, such as cancer and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate and its effects on various pathways and cell types.
Synthesemethoden
The synthesis of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate involves several steps. The first step is the reaction of 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-pyridin-3-ylpropan-2-ol to form 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12(10-14-6-5-9-19-11-14)23-18(22)16-8-4-3-7-15(16)17-21-20-13(2)24-17/h3-9,11-12H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKWRBOILGEMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=CC=C2C(=O)OC(C)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

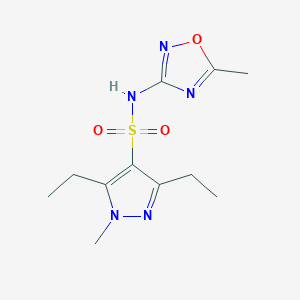
![3-methyl-N-[3-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]propyl]furan-2-carboxamide](/img/structure/B7682323.png)
![2-[(4-Fluorophenyl)methyl]-5-[4-(2-methoxyethyl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B7682331.png)
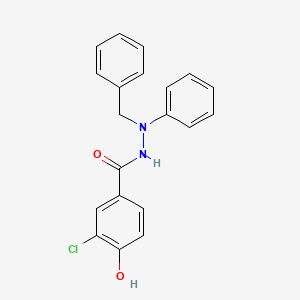
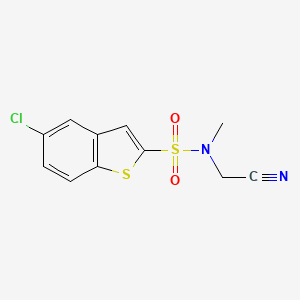
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B7682346.png)
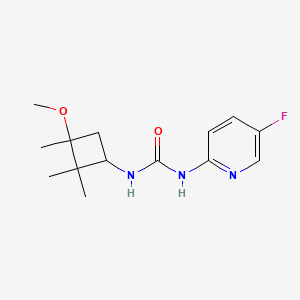
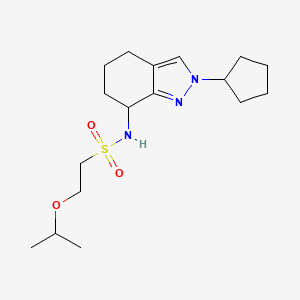
![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methyl-4-phenylcyclohexan-1-amine](/img/structure/B7682366.png)
![1-[(3-Bromo-5-fluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7682375.png)
![1-[4-(Cyclopropylmethylamino)piperidin-1-yl]-3-(4-fluorophenyl)propan-1-one;hydrochloride](/img/structure/B7682377.png)
![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7682383.png)
![3-propan-2-yl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7682388.png)
![N-[4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methoxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7682397.png)